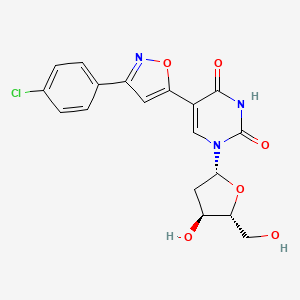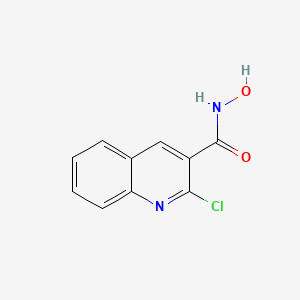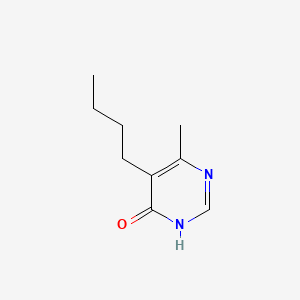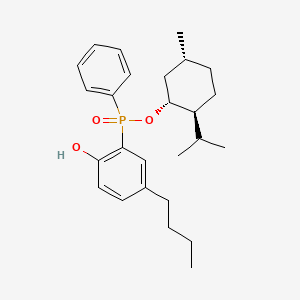methanone CAS No. 106011-94-3](/img/structure/B12908153.png)
[1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: is a complex organic compound that features a benzimidazole and isoquinoline moiety linked to a phenylmethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and methyl formate under acidic conditions to form 1-methylbenzimidazole.
Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole and isoquinoline intermediates with benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: Potentially modulates pathways related to oxidative stress, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: can be compared with similar compounds such as:
Benzimidazole Derivatives: Known for their anti-parasitic and anti-fungal properties.
Isoquinoline Derivatives: Used in the synthesis of alkaloids and pharmaceuticals.
Phenylmethanone Derivatives: Commonly used in organic synthesis and as intermediates in drug development.
This compound stands out due to its unique combination of structural motifs, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
106011-94-3 |
|---|---|
Formule moléculaire |
C24H19N3O |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
[1-(1-methylbenzimidazol-2-yl)-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H19N3O/c1-26-21-14-8-7-13-20(21)25-23(26)22-19-12-6-5-9-17(19)15-16-27(22)24(28)18-10-3-2-4-11-18/h2-16,22H,1H3 |
Clé InChI |
UBYLMRVDERLFTO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)
![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)





![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)


![Isoxazolo[5,4-b]pyridine, 6-(4-methylphenyl)-3-phenyl-](/img/structure/B12908130.png)


